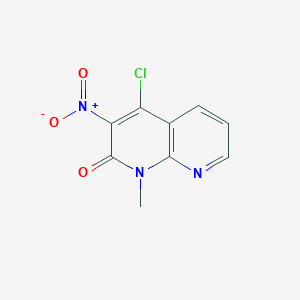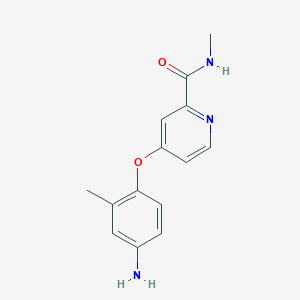
4-(4-amino-2-methylphenoxy)-N-methylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-amino-2-methylphenoxy)-N-methylpyridine-2-carboxamide is a chemical compound with the molecular formula C13H13N3O2 and a molecular weight of 243.26 g/mol This compound is known for its unique structure, which includes a pyridine ring substituted with an amino group and a methylamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-amino-2-methylphenoxy)-N-methylpyridine-2-carboxamide typically involves the reaction of 4-amino-2-methylphenol with pyridine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with methylamine to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-amino-2-methylphenoxy)-N-methylpyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The phenoxy and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenoxy and pyridine compounds .
Wissenschaftliche Forschungsanwendungen
4-(4-amino-2-methylphenoxy)-N-methylpyridine-2-carboxamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(4-amino-2-methylphenoxy)-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Amino-phenoxy)-pyridine-2-carboxylic acid methylamide
- 4-(4-Methylamino-phenoxy)-pyridine-2-carboxylic acid methylamide
Uniqueness
4-(4-amino-2-methylphenoxy)-N-methylpyridine-2-carboxamide is unique due to the presence of the amino and methylamide groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Eigenschaften
Molekularformel |
C14H15N3O2 |
|---|---|
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
4-(4-amino-2-methylphenoxy)-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C14H15N3O2/c1-9-7-10(15)3-4-13(9)19-11-5-6-17-12(8-11)14(18)16-2/h3-8H,15H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
WPGXOCVGZHQCGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N)OC2=CC(=NC=C2)C(=O)NC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
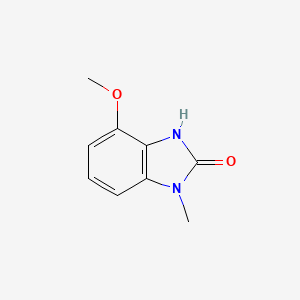
![1-Hydroxymethyl-7,7-dimethyl-bicyclo[2.2.1]heptane-2,3-dione](/img/structure/B8720545.png)
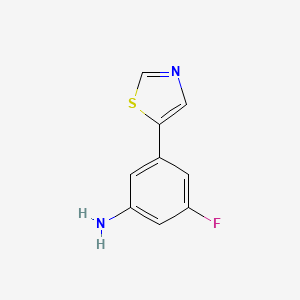
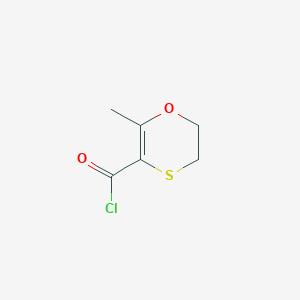
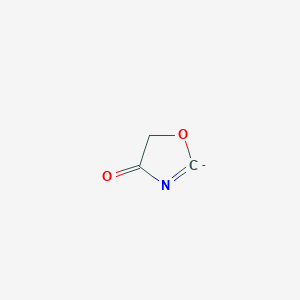
![3-(3-chloropropyl)-6-fluorobenzo[d]isoxazole](/img/structure/B8720573.png)
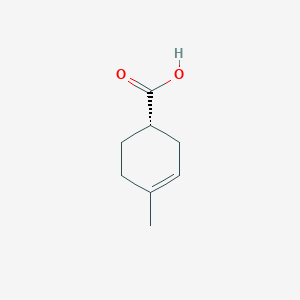
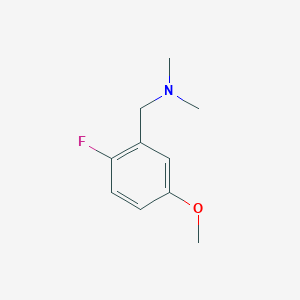
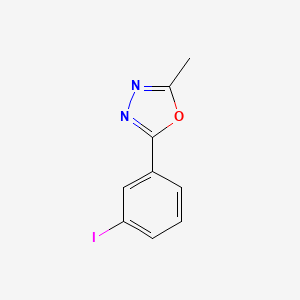
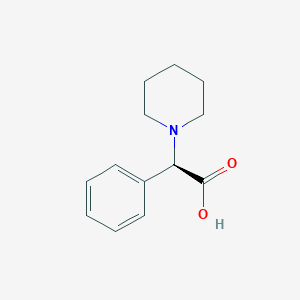
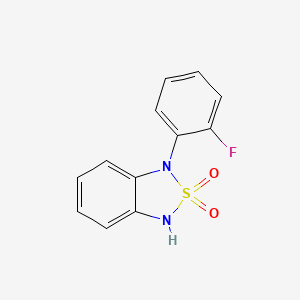
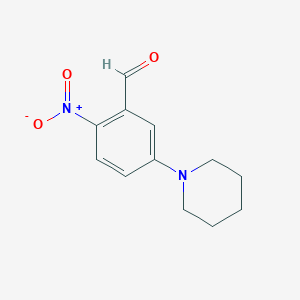
![2-[4-(1,3-dioxolan-2-yl)phenyl]-5-hydrazinyl-3-phenyl-1,6-Naphthyridine](/img/structure/B8720639.png)
